4-iodo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Catalog No.
S2680359
CAS No.
1266378-77-1
M.F
C7H8INO
M. Wt
249.051
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-iodo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

CAS Number

1266378-77-1

Product Name

4-iodo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

IUPAC Name

4-iodo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Molecular Formula

C7H8INO

Molecular Weight

249.051

InChI

InChI=1S/C7H8INO/c1-4-6(3-10)7(8)5(2)9-4/h3,9H,1-2H3

InChI Key

KXTRYOCBTZKJJX-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(N1)C)I)C=O

Solubility

not available

4-Iodo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a chemical compound characterized by its pyrrole structure, which includes an iodine atom at the 4-position and aldehyde functionality at the 3-position. Its molecular formula is C7H8INOC_7H_8INO and it has a molecular weight of approximately 219.15 g/mol. The compound is notable for its unique structural features, including the presence of two methyl groups at the 2 and 5 positions of the pyrrole ring. This configuration contributes to its chemical reactivity and potential biological activity .

Due to its electrophilic aldehyde group and the nucleophilic nature of the pyrrole nitrogen. Common reactions include:

  • Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition with various nucleophiles, leading to the formation of alcohols or amines.
  • Electrophilic Substitution: The aromatic nature of the pyrrole ring allows for electrophilic substitution reactions, where substituents can be added to the ring.
  • Condensation Reactions: It can react with amines to form imines or Schiff bases, which are important intermediates in organic synthesis .

Several methods exist for synthesizing 4-iodo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde:

  • Iodination of Pyrrole Derivatives: Starting from 2,5-dimethylpyrrole, iodine can be introduced using electrophilic iodination methods.
  • Formylation Reactions: The introduction of the aldehyde group can be achieved through Vilsmeier-Haack formylation or other formylation techniques involving phosphorus oxychloride and DMF (dimethylformamide).
  • Multi-step Synthesis: A combination of reactions may be employed to build the desired structure from simpler precursors, ensuring regioselectivity during iodination and formylation steps .

4-Iodo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has potential applications in:

  • Pharmaceutical Research: As a building block for synthesizing biologically active compounds.
  • Material Science: In developing functional materials due to its unique electronic properties.
  • Organic Synthesis: As an intermediate in various organic reactions aimed at producing complex molecules .

Several compounds share structural similarities with 4-iodo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. Below is a comparison highlighting their unique features:

Compound NameCAS NumberSimilarity IndexUnique Features
3,5-Dimethyl-1H-pyrrole-2-carbaldehyde2199-58-80.90Lacks iodine substitution; simpler structure
4-(tert-butyl)-1H-pyrrole-2-carbaldehyde156245-57-70.81Contains tert-butyl group enhancing steric bulk
5-Methylpyrrole-2-carbaldehyde1192-79-60.78Methyl group at different position
4-Iodo-1H-pyrrole-2-carbaldehyde46719530.77Iodine at different position
1-(4-Iodo phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde241488810.75Contains phenyl group influencing reactivity

These compounds illustrate variations in substituents that affect their chemical properties and biological activities, making each unique in its potential applications .

XLogP3

1.6

Dates

Modify: 2023-08-16

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